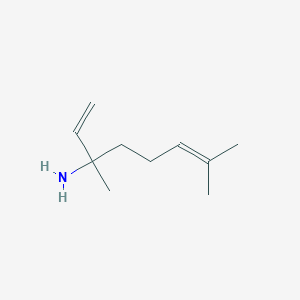
3,7-Dimethyl-1,6-octadien-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1,6-octadien-3-amine is an organic compound with the molecular formula C10H19N. It is a derivative of octadiene and contains both amine and diene functional groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,6-octadien-3-amine typically involves the following steps :
Geraniol Trichloroacetimidate Formation: Geraniol is reacted with trichloroacetonitrile in the presence of sodium hydride and anhydrous diethyl ether. The reaction is carried out at low temperatures (between -10°C and 0°C) to form geraniol trichloroacetimidate.
Formation of 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene: The geraniol trichloroacetimidate is then refluxed in xylene for 8 hours to yield 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene.
Formation of this compound: Finally, the 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene is treated with aqueous sodium hydroxide and ethanol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1,6-octadien-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene group into single bonds, resulting in saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce saturated amines.
Scientific Research Applications
3,7-Dimethyl-1,6-octadien-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1,6-octadien-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The diene group can participate in various chemical reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Linalool: 3,7-Dimethyl-1,6-octadien-3-ol, a related compound with a hydroxyl group instead of an amine group.
Nerol: cis-3,7-Dimethyl-2,6-octadien-1-ol, a stereoisomer of geraniol.
Uniqueness
3,7-Dimethyl-1,6-octadien-3-amine is unique due to its amine functional group, which imparts different chemical reactivity and biological activity compared to its hydroxyl-containing counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-amine |
InChI |
InChI=1S/C10H19N/c1-5-10(4,11)8-6-7-9(2)3/h5,7H,1,6,8,11H2,2-4H3 |
InChI Key |
HERSWHWQXZRIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















